(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid
Overview
Description
(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid typically involves the following steps:
Protection of the amine group: The starting material, an amino acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.
Formation of the propionic acid derivative: The Boc-protected amino acid is then subjected to a series of reactions, including alkylation and oxidation, to introduce the p-tolyl group and form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid involves its interaction with various molecular targets and pathways. The Boc group protects the amine functionality during chemical reactions, allowing for selective modification of other parts of the molecule. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the amine group until it is needed for further reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-tert-Butoxycarbonylamino-2-phenyl-propionic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
(S)-3-tert-Butoxycarbonylamino-2-methyl-propionic acid: Contains a methyl group instead of a p-tolyl group.
Uniqueness
(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid is unique due to its specific structural features, which provide distinct reactivity and selectivity in chemical synthesis. The presence of the p-tolyl group offers unique steric and electronic properties, making it valuable in the design of specific peptides and other organic molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1280787-13-4 |
---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(2R)-2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(13(17)18)9-16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
InChI Key |
BJCOXGANXKQLQC-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CNC(=O)OC(C)(C)C)C(=O)O |
SMILES |
CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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